3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a pyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Pyridazine Moiety: The pyridazine moiety is attached through a nucleophilic substitution reaction, where the amino group of the pyridazine reacts with an appropriate electrophile on the isoxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.
Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds containing the pyridazine moiety, such as pyridazinone derivatives, which exhibit various biological activities.
Isoxazole Derivatives: Compounds with the isoxazole ring, known for their antimicrobial and anti-inflammatory properties.
Sulfonamide Derivatives: Compounds with the sulfonamide group, widely used in medicinal chemistry for their antibacterial and diuretic effects.
Uniqueness
3,5-dimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)isoxazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-8-4-5-11(16-15-8)13-6-7-14-21(18,19)12-9(2)17-20-10(12)3/h4-5,14H,6-7H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJHJRCKRQXKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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